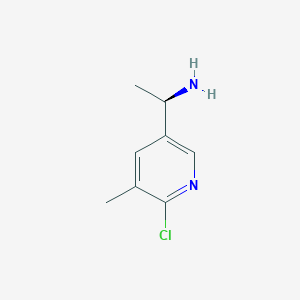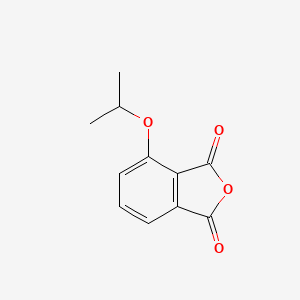
1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 3,4-dimethylphenyl group and a carbonitrile group
準備方法
The synthesis of 1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dimethylbenzyl chloride with cyclobutanone in the presence of a base, followed by the introduction of a nitrile group through a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反応の分析
1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids or amides using acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which 1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The specific pathways involved can vary based on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile: This compound has a similar structure but with different methyl group positions on the aromatic ring, which can influence its reactivity and applications.
Cyclobutane derivatives:
特性
分子式 |
C13H15N |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
1-(3,4-dimethylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15N/c1-10-4-5-12(8-11(10)2)13(9-14)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3 |
InChIキー |
GMBRDVFUJVROPM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2(CCC2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)


